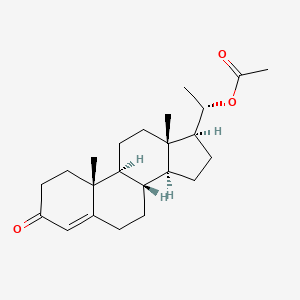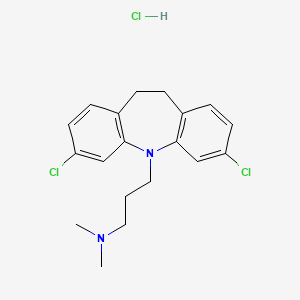
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 225.63 . The compound is a dark green solid .
Physical And Chemical Properties Analysis
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a dark green solid . It has a molecular weight of 225.63 . The compound’s other physical and chemical properties are not specified in the search results.
Applications De Recherche Scientifique
Antimalarial Agent
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride: is recognized for its potential as an antimalarial agent. It’s part of the research chemicals and analytical standards used in infectious disease research . The compound’s efficacy against malaria could be attributed to its ability to interfere with the life cycle of the Plasmodium parasite, which is responsible for the disease.
Proteomics Research
This compound is also utilized in proteomics research , where it serves as a biochemical tool. Its properties may help in the identification and analysis of proteins, which is crucial for understanding cellular functions and disease mechanisms .
Synthesis of Blunt Energetic Materials
The compound has been identified as a precursor in the synthesis of novel blunt energetic materials. These materials are designed to have low mechanical sensitivity and high gas volume upon detonation, making them suitable for safer handling and use in various industrial applications .
Biological Potential in Indole Derivatives
Indole derivatives, which include structures similar to 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride , have a wide range of biological activities. They are researched for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and anticholinesterase activities. This compound could contribute to the synthesis of new indole derivatives with enhanced biological properties .
Production of Di- and Tri-substituted Imidazolones
The compound is used in chemical reactions that produce di- and tri-substituted imidazolones. These products have applications in pharmaceuticals and agrochemicals, where they can function as intermediates or active ingredients .
Analytical Standards
As an analytical standard, 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is essential for ensuring the accuracy and consistency of analytical methods in research. It helps in calibrating instruments and validating methodologies, which is vital for the reliability of experimental results .
Research on Infectious Diseases
The compound’s role extends to the broader field of infectious disease research. It may be involved in studying the mechanisms of infection, drug resistance, and the development of new therapeutic strategies .
Chemical Education and Training
In academic settings, this compound is used for educational purposes. It provides a practical example for students learning about chemical synthesis, analytical techniques, and the application of chemistry in biological systems .
Orientations Futures
Propriétés
IUPAC Name |
7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKXLCBMRQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

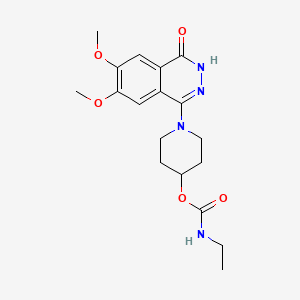

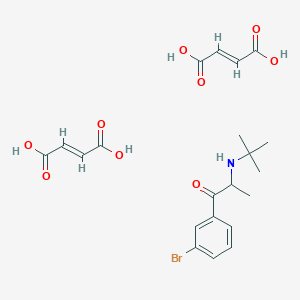
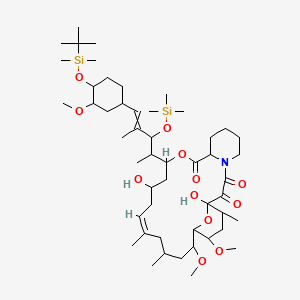

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)
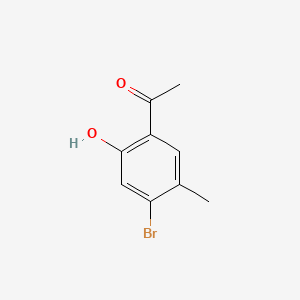
![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)
